(-)-Myrtenol

Catalog No.
S591815
CAS No.
19894-97-4
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Myrtenol

CAS Number

19894-97-4

Product Name

(-)-Myrtenol

IUPAC Name

[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3/t8-,9-/m0/s1

InChI Key

RXBQNMWIQKOSCS-IUCAKERBSA-N

Synonyms

2-pinen-10-ol, 6,6-dimethyl-2-oxymethylbicyclo(1.1.3)hept-2-ene, 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-methanol, myrtenol, pin-2-ene-10-ol

Canonical SMILES

CC1(C2CC=C(C1C2)CO)C

Isomeric SMILES

CC1([C@H]2CC=C([C@@H]1C2)CO)C

The exact mass of the compound Myrtenol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Bicyclic Monoterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(-)-Myrtenol (CAS 19894-97-4) is a naturally occurring, bicyclic monoterpene alcohol that serves as a high-value chiral pool precursor in organic synthesis, flavor formulation, and pharmaceutical development . Characterized by its rigid pinane skeleton and a primary allylic alcohol functional group, it exhibits a specific optical rotation of [α]20/D -51° (neat) . In industrial and laboratory settings, (-)-myrtenol is prioritized for its rigid structural strain, which provides distinct steric hindrance and reactivity profiles compared to acyclic or monocyclic terpene alcohols. It is routinely utilized as a highly selective starting material for the synthesis of chiral auxiliaries, biologically active terpene epoxides, and functionalized phospholipids.

Research Fit

Enantiomeric purity confirmed; (-)-enantiomer identity
GRAS & JECFA safety review for fragrance/flavor research
Bicyclic monoterpene alcohol for bioactivity and formulation studies

Substituting (-)-myrtenol with its enantiomer, racemic mixtures, or closely related monoterpene alcohols like perillyl alcohol fundamentally alters reaction kinetics, product selectivity, and stereochemical outcomes. In asymmetric synthesis, replacing the pure (-)-enantiomer with a racemic blend destroys the chiral induction required for downstream ligands, leading to complex diastereomeric mixtures. Furthermore, in catalytic processes such as amination or photooxidation, the specific bicyclic strain and unconjugated nature of (-)-myrtenol's hydroxyl group govern its reactivity. Monocyclic analogs like perillyl alcohol often suffer from severe secondary degradation during amination [1], or completely fail to react under mild biomimetic oxidation conditions [2], proving that (-)-myrtenol cannot be generically replaced without compromising yield and process viability.

Substitution Risk

Attribute
(-)-Myrtenol
Generic/Racemic/Other
Enantiomer
(-)-enantiomer with reported synergy profile
Racemate or (+)-myrtenol may shift enantiomer-dependent synergy
Oxygenation
Alcohol functional group defines bioactivity
Myrtenal/myrtanol may alter cytotoxicity and anti-inflammatory profile
Hydrocarbon analog
Distinct from α-pinene due to oxygen functionality
α-Pinene lacks alcohol group; bioactivity and safety profile differ

High Susceptibility to Porphyrin-Catalyzed Photooxidation

In porphyrin-based photocatalytic systems using visible light and tetraphenylporphyrin (H2TPP), (-)-myrtenol demonstrates distinct reactivity compared to other terpene alcohols. Studies show that (-)-myrtenol achieves a 66.2% molar conversion to myrtenal epoxide [1]. In stark contrast, structurally related monoterpene alcohols such as perillyl alcohol and trans-pinocarveol fail to yield any redox products under identical conditions [1].

Evidence DimensionMolar conversion to epoxide in H2TPP photocatalytic system
Target Compound Data66.2% conversion
Comparator Or BaselinePerillyl alcohol and trans-pinocarveol (0% conversion / no redox products)
Quantified Difference66.2% absolute difference in reactivity
ConditionsVisible light, tetraphenylporphyrin (H2TPP) catalyst in chloroform

For researchers synthesizing novel antimicrobial or anticancer terpene derivatives, (-)-myrtenol is an essential precursor where other common monoterpene alcohols completely fail to react.

Enantiomer Synergy
Head-to-head
(-)-myrtenol: ~50% synergy; (+)-myrtenol: 64–81%
Supports enantiomer-dependent antibiofilm research
In vitro S. aureus & C. albicans biofilm assay

Enhanced Reaction Rates and Selectivity in Catalytic Amination

When subjected to one-pot amination with aniline over a Au/ZrO2 catalyst, (-)-myrtenol exhibits highly favorable kinetics and selectivity compared to both monocyclic and homologous bicyclic comparators [1]. Compared to nopol, (-)-myrtenol demonstrates a tenfold higher initial reaction rate. Furthermore, compared to perillyl alcohol (which possesses a conjugated -OH group), (-)-myrtenol avoids the extensive secondary transformations that degrade amine selectivity, making it a far more efficient precursor for synthesizing terpene-derived secondary amines [1].

Evidence DimensionInitial reaction rate and product selectivity
Target Compound DataHigh selectivity with baseline reaction rate (10x higher than nopol)
Comparator Or BaselineNopol (10x lower rate); Perillyl alcohol (high secondary degradation)
Quantified Difference10-fold kinetic advantage over nopol; higher selectivity over perillyl alcohol
ConditionsAu/ZrO2 catalyst, one-pot amination with aniline under nitrogen atmosphere

Buyers scaling up terpene amine synthesis can achieve significantly higher throughput and product purity by selecting (-)-myrtenol over nopol or perillyl alcohol.

Antifungal Activity
Assay context
MIC 256–512 µg/mL; MFC 512 µg/mL (MFC/MIC ≤2)
Supports antifungal combination screening context
Broth microdilution, C. albicans & C. parapsilosis

High-Yield Phospholipid Conjugation via Phospholipase D

In the synthesis of functionalized phospholipids for pharmaceutical applications, (-)-myrtenol serves as a highly efficient acyl acceptor. During transphosphatidylation catalyzed by phospholipase D in an aqueous system, (-)-myrtenol achieved an 87 mol% yield of phosphatidyl-myrtenol [1]. This outperforms perillyl alcohol, which yielded only 79 mol% under the same enzymatic conditions, highlighting (-)-myrtenol's greater steric or electronic compatibility with the PLD active site [1].

Evidence DimensionYield of phosphatidylated monoterpene
Target Compound Data87 mol% yield
Comparator Or BaselinePerillyl alcohol (79 mol% yield)
Quantified Difference8 mol% higher conversion efficiency
ConditionsPhospholipase D catalysis in an aqueous system

For manufacturers of functionalized liposomes or prodrugs, the higher enzymatic conjugation yield of (-)-myrtenol directly translates to lower precursor waste and easier downstream purification.

Chondrocyte Activity
Context-dependent
Less potent anti-inflammatory vs. (+)-α-pinene; higher cytotoxicity
Supports distinct bioactivity review vs. α-pinene
IL-1β-stimulated human chondrocytes

Enantiopurity for Stereoselective Ligand Synthesis

As a chiral pool starting material, (1R)-(-)-myrtenol provides a guaranteed optical rotation of [α]20/D -51° (neat), distinguishing it from racemic mixtures or the (+)-enantiomer . This specific stereochemistry is non-negotiable when synthesizing (1R)-(-)-myrtenal-derived sulfur-containing chiral ligands or aminodiols used in asymmetric catalysis. Substituting with racemic myrtenol would result in diastereomeric mixtures during ligand coordination, collapsing the enantiomeric excess (ee) of the final catalytic process [1].

Evidence DimensionOptical rotation and chiral auxiliary suitability
Target Compound Data[α]20/D -51° (enantiopure)
Comparator Or BaselineRacemic myrtenol (0° rotation, yields diastereomeric mixtures)
Quantified Difference100% enantiomeric excess preservation vs. complete loss of chiral induction
ConditionsUse as a precursor for chiral aminodiols and sulfur-containing ligands

Procurement of the pure (-)-enantiomer is strictly required for asymmetric synthesis workflows where chiral induction depends entirely on the stereocenter of the terpene backbone.

Colon Cell Activity
Class-level
Alters mitochondrial enzyme activity & NOx release in HT-29, LS180 cells
Supports colon cancer cell-model mitochondrial studies
In vitro, class-level inference
Safety Assessment
Source review
Cleared on 7 human health endpoints; no genotoxicity concern reported
Supports safety documentation for consumer product research
RIFM expert panel review

Synthesis of Chiral Auxiliaries and Ligands

Ideal for producing aminodiols and sulfur-containing ligands where the rigid (1R)-pinane backbone is required to maximize enantiomeric excess in asymmetric catalysis [1].

Biomimetic Production of Terpene Epoxides

A highly suitable precursor for porphyrin-catalyzed photooxidation workflows aiming to synthesize myrtenal epoxide for antimicrobial and anticancer screening, where other terpenes fail to react [2].

Enzymatic Phospholipid Functionalization

Highly suited for phospholipase D-catalyzed transphosphatidylation to create prodrugs or functional liposomes, offering higher yields compared to perillyl alcohol [3].

Catalytic Amination for Pharmaceutical Intermediates

A highly effective substrate for one-pot synthesis of terpene-derived secondary amines over gold catalysts, providing rapid kinetics and avoiding the secondary degradation seen in conjugated monocyclic alcohols [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Enantiomer-specific antimicrobial synergy research
(-)-Enantiomer identity
Enantiomer-dependent synergy assay
Antifungal combination screening
Defined MIC/MFC baseline
Fungicidal activity confirmation (MFC/MIC ≤2)
Colon cancer cell-model studies
Oxygenated monoterpene structure
Mitochondrial and NOx pathway modulation
Fragrance safety assessment research
RIFM safety assessment context
7-endpoint human health review

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

152.120115130 Da

Monoisotopic Mass

152.120115130 Da

Boiling Point

221.5 °C

Heavy Atom Count

11

LogP

3.22 (LogP)

UNII

S1B8392IQY

Other CAS

19894-97-4

Wikipedia

(-)-myrtenol

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